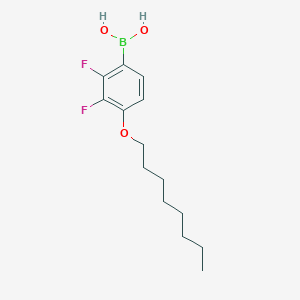

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

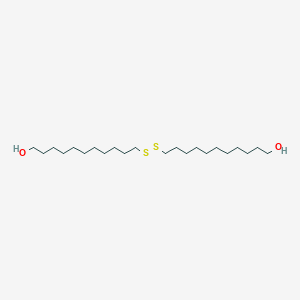

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid, also known as DFOPB, is a boronic acid derivative that has gained significant interest in scientific research due to its unique chemical properties. DFOPB is a white to off-white powder that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound has a molecular weight of 331.32 g/mol and a melting point of 100-102°C. In

作用機序

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid works by binding to specific molecules and undergoing a chemical reaction that results in a change in fluorescence intensity or emission wavelength. This change in fluorescence can be used to detect the presence or concentration of the target molecule. In photodynamic therapy, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid is activated by light, leading to the generation of reactive oxygen species that cause cell death in cancer cells.

生化学的および生理学的効果

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. However, it has been reported to cause a decrease in intracellular glutathione levels, which may affect cellular redox balance. (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has also been shown to induce apoptosis in cancer cells in vitro and in vivo.

実験室実験の利点と制限

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has several advantages for lab experiments, including its high sensitivity and selectivity for specific molecules, low toxicity, and ease of use. However, its insolubility in water and limited stability in aqueous solutions can be a limitation for certain experiments.

将来の方向性

There are several future directions for the research and development of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid and its derivatives. One area of interest is the development of new fluorescent probes for the detection of other molecules with potential biological or environmental significance. Another area of interest is the optimization of (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid-based photodynamic therapy for cancer treatment, including the development of new delivery systems and the identification of new targets for therapy. Additionally, the synthesis of new (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid derivatives with improved properties and applications in material science and drug discovery is an area of ongoing research.

科学的研究の応用

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been widely used in scientific research as a fluorescent probe for the detection of various molecules such as nitric oxide, hydrogen sulfide, and thiols. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, (2,3-Difluoro-4-(octyloxy)phenyl)boronic acid has been used as a building block for the synthesis of other boronic acid derivatives with potential applications in drug discovery and material science.

特性

CAS番号 |

121219-22-5 |

|---|---|

製品名 |

(2,3-Difluoro-4-(octyloxy)phenyl)boronic acid |

分子式 |

C14H21BF2O3 |

分子量 |

286.12 g/mol |

IUPAC名 |

(2,3-difluoro-4-octoxyphenyl)boronic acid |

InChI |

InChI=1S/C14H21BF2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9,18-19H,2-7,10H2,1H3 |

InChIキー |

GUGMXTUFYGIPHU-UHFFFAOYSA-N |

SMILES |

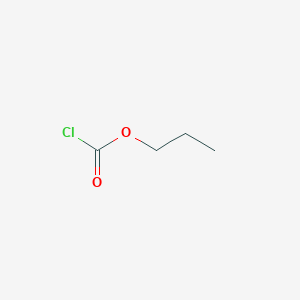

B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |

正規SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCCC)F)F)(O)O |

同義語 |

2,3-Difluoro-4-(octyloxy)-benzeneboronic acid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)

![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)